molecular formula C25H40N7O19P3S B1249154 (S)-Methylmalonyl-CoA

(S)-Methylmalonyl-CoA

Cat. No.: B1249154
M. Wt: 867.6 g/mol
InChI Key: MZFOKIKEPGUZEN-IBNUZSNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-methylmalonyl-CoA is the (S)-enantiomer of methylmalonyl-CoA. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a coenzyme A. It is a conjugate acid of a this compound(5-).

Scientific Research Applications

  • Polyketide Biosynthesis : Crosby et al. (2012) reported that (S)-Methylmalonyl-CoA is used in polyketide biosynthesis, which is crucial for producing pharmaceutically relevant products with diverse properties like antibacterial and anticancer effects. These findings demonstrate the enzyme's potential for heterologous polyketide biosynthesis (Crosby, H. A., Rank, K. C., Rayment, I., & Escalante‐Semerena, J., 2012).

  • Metabolic Pathways : Shi et al. (2009) explained that this compound is a key intermediate in several metabolic pathways, including the degradation of branched amino acids and odd chain fatty acids. This highlights its significance in both biosynthetic and degradative processes (Shi, L., Gao, P., Yan, X.-X., & Liang, D., 2009).

  • Genetic Studies : Chandler and Venditti (2005) explored the genetic aspects of methylmalonic acidemia, a disorder involving an inability to convert methylmalonyl-CoA into succinyl-CoA. Their research provides insights into the molecular genetics of this disorder (Chandler, R., & Venditti, C., 2005).

  • Enzyme Function Analysis : Bobik and Rasche (2001) identified the human dl-methylmalonyl-CoA racemase gene, which is involved in the metabolism of propionyl-CoA. Their study emphasizes the importance of analyzing prokaryotic gene arrangements to understand human gene functions (Bobik, T., & Rasche, M., 2001).

  • Enzyme Kinetics : Chowdhury and Banerjee (2000) focused on the thermodynamic and kinetic characterization of Co-C bond homolysis catalyzed by methylmalonyl-CoA mutase. Their research contributes to understanding the enzyme's mechanism and its efficiency in catalysis (Chowdhury, S., & Banerjee, R., 2000).

  • Enzyme Structure : McCarthy et al. (2001) detailed the crystal structure of methylmalonyl-CoA epimerase from Propionibacterium shermanii, providing insights into its enzymatic function and potential mechanisms in epimerization and isomerization reactions (McCarthy, A., Baker, H., Shewry, S., Patchett, M. L., & Baker, E., 2001).

Properties

Molecular Formula

C25H40N7O19P3S

Molecular Weight

867.6 g/mol

IUPAC Name

(2S)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13+,16+,17+,18-,22+/m0/s1

InChI Key

MZFOKIKEPGUZEN-IBNUZSNCSA-N

Isomeric SMILES

C[C@@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-Methylmalonyl-CoA
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(S)-Methylmalonyl-CoA
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(S)-Methylmalonyl-CoA
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(S)-Methylmalonyl-CoA
Reactant of Route 5
(S)-Methylmalonyl-CoA
Reactant of Route 6
(S)-Methylmalonyl-CoA

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